In-Depth Technical Guide: Synthesis and Characterization of 3,5-Hexadien-2-one, 3-methyl-6-phenyl-
In-Depth Technical Guide: Synthesis and Characterization of 3,5-Hexadien-2-one, 3-methyl-6-phenyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 3,5-Hexadien-2-one, 3-methyl-6-phenyl-, a polyunsaturated ketone with potential applications in chemical synthesis and drug discovery. Due to a lack of specific experimental data in publicly available literature, this guide presents a plausible synthetic route and outlines expected characterization data based on established principles of organic chemistry and analogy to structurally similar compounds. The proposed synthesis utilizes the Wittig reaction, a robust method for olefination. Detailed protocols, data interpretation guidelines, and potential areas for biological investigation are discussed to facilitate further research into this compound.
Physicochemical and Spectroscopic Data
Precise experimental data for 3,5-Hexadien-2-one, 3-methyl-6-phenyl- is not currently available in the literature. The following tables summarize its known molecular properties and provide predicted spectroscopic data based on its chemical structure and data from analogous compounds.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄O | PubChem |
| Molecular Weight | 186.25 g/mol | PubChem |
| Appearance | Pale yellow solid (Predicted) | - |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.20 (m, 5H, Ar-H), 7.00-6.80 (m, 2H, vinyl-H), 6.30-6.10 (m, 1H, vinyl-H), 2.35 (s, 3H, COCH₃), 2.10 (s, 3H, C=C-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 198.5 (C=O), 143.0, 141.0, 136.0, 130.0, 129.0, 128.5, 127.0, 126.0 (vinyl and aromatic C), 27.0 (COCH₃), 20.0 (C=C-CH₃) |
| FTIR (cm⁻¹) | ~3050 (Ar-H stretch), ~2920 (C-H stretch), ~1665 (C=O stretch, conjugated), ~1620, 1590 (C=C stretch) |
| Mass Spectrometry (EI) | m/z (%) = 186 [M]⁺, 171 [M-CH₃]⁺, 143 [M-COCH₃]⁺, 77 [C₆H₅]⁺ |
Proposed Synthesis Protocol
A reliable method for the synthesis of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone.[1][2]
Caption: Proposed synthesis of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- via the Wittig reaction.
Experimental Protocol
Materials:
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Acetonyltriphenylphosphonium bromide
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Sodium hydride (NaH) or n-butyllithium (n-BuLi)
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Anhydrous Tetrahydrofuran (THF)
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Cinnamaldehyde
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend acetonyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a strong base such as sodium hydride (1.1 equivalents) portion-wise or n-butyllithium dropwise. The formation of a deep orange or red color indicates the generation of the phosphonium ylide.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
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Cool the reaction mixture back to 0 °C and add a solution of cinnamaldehyde (1.0 equivalent) in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3,5-Hexadien-2-one, 3-methyl-6-phenyl-.
Characterization Workflow
The identity and purity of the synthesized compound should be confirmed through a series of analytical techniques.
Caption: Workflow for the purification and characterization of the synthesized product.
Potential Biological Signaling Pathways
While no biological activity has been reported for this specific compound, the α,β-unsaturated ketone moiety is a known Michael acceptor and can potentially interact with biological nucleophiles, such as cysteine residues in proteins. This suggests that the compound could modulate signaling pathways involved in inflammation and cellular stress responses.
Caption: Hypothetical modulation of the NF-κB inflammatory pathway.
Further research could explore the potential of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- to act as an anti-inflammatory agent by inhibiting key signaling proteins like IKK (IκB kinase) or other components of the NF-κB pathway. Additionally, its potential cytotoxicity against cancer cell lines could be investigated, as many α,β-unsaturated ketones exhibit anticancer properties.
